3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide
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Overview
Description
3-Bromo-2-phenylimidazo[1,2-a]pyridine hydrobromide is a chemical compound synthesized from α-bromoketones and 2-aminopyridine . It is a versatile compound that can be further transferred to other skeletons .
Synthesis Analysis
The synthesis of this compound involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C12H8BrN3/c13-11-10 (9-5-2-1-3-6-9)15-12-14-7-4-8-16 (11)12/h1-8H .Chemical Reactions Analysis
This compound is obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by the further bromination .Physical and Chemical Properties Analysis
The compound has a molecular weight of 274.12 . It is a solid at room temperature .Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, including c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can influence a variety of biochemical pathways due to their varied medicinal applications .
Result of Action
It’s known that imidazo[1,2-a]pyridines have varied medicinal applications, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature and solvent can influence the synthesis and reactions of imidazo[1,2-a]pyridines .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2.BrH/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13;/h1-9H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEYYRBBXIZMQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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